molecular formula C16H21ClN4O3S B2967551 3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034633-01-5

3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2967551
CAS No.: 2034633-01-5
M. Wt: 384.88
InChI Key: GZSBRUSUJUFXRJ-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic molecule featuring a pyridine core substituted with a chlorine atom and a piperidine-sulfonyl-imidazole moiety. Its structural complexity arises from the integration of three key components:

  • A 3-chloropyridine ring as the central aromatic system.
  • A piperidin-4-yloxy linker connected to the pyridine.
  • A sulfonyl group bridging the piperidine and a 1-isopropyl-1H-imidazol-4-yl substituent.

This analog substitutes the isopropyl group with a methyl group on the imidazole ring. Its molecular formula is C₁₅H₁₉ClN₄O₃S, with a molecular weight of 370.85 g/mol, and a SMILES string of Cn1cnc(c1)S(=O)(=O)N1CCC(CC1)COc1ccncc1Cl .

Properties

IUPAC Name

3-chloro-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3S/c1-12(2)20-10-16(19-11-20)25(22,23)21-7-4-13(5-8-21)24-15-3-6-18-9-14(15)17/h3,6,9-13H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSBRUSUJUFXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Imidazole Substituents

The imidazole sulfonyl group is a critical pharmacophore in this class of compounds. Key analogs include:

Compound Name Imidazole Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Notes
3-chloro-4-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine Methyl C₁₅H₁₉ClN₄O₃S 370.85 CAS: 2640818-94-4; Synthesis yield not reported; Commercial price: $8–$11/g.
Hypothetical isopropyl analog (query compound) Isopropyl C₁₇H₂₃ClN₄O₃S ~399.0 (estimated) Not synthesized in evidence; Likely higher lipophilicity than methyl analog.

Key Differences :

  • Synthesis Feasibility : The methyl analog is commercially available, while the isopropyl variant may require tailored synthetic routes.

Compounds with Varied Sulfonyl-Piperidine Linkages

Several compounds in the evidence share the piperidine-sulfonyl backbone but differ in substituents:

Compound Name () Sulfonyl Group Attachment Yield Physical Properties
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) 4-Fluorophenyl 55.2% White solid; NMR (DMSO-d₆): δ 8.15 (s, 1H).
1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea 3-Fluoro-4-(trifluoromethyl)benzoyl 35.2% White solid; NMR (CDCl₃): δ 7.85 (d, J=8 Hz).

Comparison with Target Compound :

  • Functional Groups : The target compound uses an imidazole-sulfonyl group, whereas these analogs employ aryl-sulfonyl or benzoyl groups.
  • Bioactivity Implications : Aryl-sulfonyl groups (e.g., 4-fluorophenyl in 14d) may enhance π-π stacking interactions in biological targets, while imidazole-sulfonyl groups could participate in hydrogen bonding .

Compounds with Chlorophenyl-Piperidine Linkers ()

Compounds 6m , 6n , and 6o feature chlorophenyl moieties linked to piperidine-sulfonyl groups :

Compound Name () Sulfonyl Substituent Yield Melting Point
(S)-2-((4-chlorophenyl)((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine (6m) 3-(Trifluoromethyl)phenyl 86% 108°C
(S)-2-((4-chlorophenyl)((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine (6n) 2,5-Dichlorophenyl 87% Low (solid)
(S)-2-((4-chlorophenyl)((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine (6o) 4-Methoxyphenyl 86% 114°C

Key Contrasts :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 6m) increase electrophilicity, while electron-donating groups (e.g., methoxy in 6o) enhance solubility.
  • Synthetic Yields : These compounds exhibit higher yields (86–87%) compared to urea-linked analogs in (35–55%), suggesting optimized synthetic protocols .

Critical Analysis of Evidence

  • Limitations : The exact isopropyl-substituted compound is absent in the evidence; comparisons rely on methyl analogs and structural inferences.
  • Contradictions : Yields for urea-linked compounds () are lower than chlorophenyl analogs (), highlighting synthetic challenges with specific functional groups .
  • Commercial Availability : The methyl analog (CAS 2640818-94-4) is marketed for research, priced at $8–$11/g .

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